molecular formula C15H11BrF3NO2 B2431305 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 477848-17-2

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B2431305
CAS No.: 477848-17-2
M. Wt: 374.157
InChI Key: BABKQHJDXKDIIL-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol” is a chemical compound with the molecular formula C15H11BrF3NO2 . It has a molecular weight of 374.157 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom (Br), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), an imino group (=NH), and a phenyl group (C6H5) attached to a benzene ring . The exact spatial arrangement of these groups would require more specific information or computational analysis.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.157 . Other physical and chemical properties such as melting point, boiling point, and density would require more specific information or experimental data .

Scientific Research Applications

Ligand Modifications and Structure Directing Effects

The compound has been used in studies exploring the synthesis and characterization of various metal complexes. For example, it has been employed as a ligand in the self-assembly of polymetallic cages, such as pseudo metallocalix[6]arene complexes. These studies highlight the role of such ligands in directing the growth and structure of metal complexes (Slater-Parry et al., 2019).

Synthesis and Characterization of Crystalline Compounds

Research has focused on the synthesis of halo-functionalized crystalline Schiff base (imine) compounds, including this compound. These studies involve detailed structural determination through methods like single-crystal X-ray diffraction and explore the intermolecular interactions and the role of fluorine atoms in crystal stabilization (Ashfaq et al., 2022).

Antibacterial and Antioxidant Activities

Various bromophenol derivatives, which include structurally related compounds, have been isolated from marine algae and tested for their antibacterial and antioxidant activities. These studies reveal the potential of such compounds in biomedical applications, especially in the development of natural antioxidants and antibacterial agents (Xu et al., 2003).

Applications in Photodynamic Therapy

The compound's derivatives have been used in the synthesis of photosensitizers for photodynamic therapy, highlighting its potential in cancer treatment. These studies involve assessing the photophysical and photochemical properties of the synthesized compounds (Pişkin et al., 2020).

Synthesis and Copolymerization Studies

Research has also focused on the synthesis of novel copolymers using derivatives of this compound. These studies explore the potential of such compounds in materials science, particularly in the development of new polymers with unique properties (Kharas et al., 2016).

Optical and Electronic Properties

The compound has been studied for its optical and electronic properties. For instance, research involving azomethine dyes derived from this compound has explored their potential applications in optoelectronics, highlighting their significant polarizability and hyperpolarizability (Shahab et al., 2017).

Properties

IUPAC Name

2-bromo-4-methoxy-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO2/c1-22-12-6-9(14(21)13(16)7-12)8-20-11-4-2-10(3-5-11)15(17,18)19/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQHJDXKDIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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